molecular formula C12H15ClN2O2 B1389074 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 58555-23-0

2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Cat. No.: B1389074
CAS No.: 58555-23-0
M. Wt: 254.71 g/mol
InChI Key: MPGHLBNEMCIKEP-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is a chemical compound with the molecular formula C12H15ClN2O2. It is a derivative of benzoimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylbenzimidazole with an appropriate alkylating agent, such as 3-chloropropionic acid, under specific reaction conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the benzimidazole, followed by the addition of the alkylating agent.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: The compound is used in the development of new materials and in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-Methyl-3-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride is similar to other benzoimidazole derivatives, such as 1-methyl-2-(2-methyl-benzoimidazol-1-YL)-propionic acid hydrochloride and 2-methyl-3-(1H-benzimidazol-1-YL)-propionic acid hydrochloride These compounds share structural similarities but may differ in their biological activities and applications

Properties

IUPAC Name

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14;/h3-6,8H,7H2,1-2H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGHLBNEMCIKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58555-23-0
Record name 1H-Benzimidazole-1-propanoic acid, α,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58555-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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